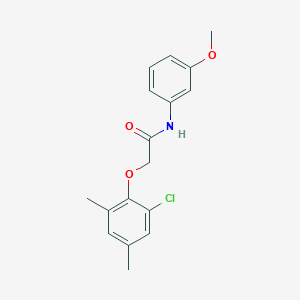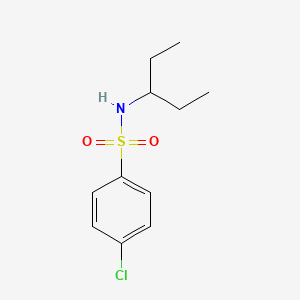
4-chloro-N-(1-ethylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-ethylpropyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mechanism of Action
4-chloro-N-(1-ethylpropyl)benzenesulfonamide acts as a selective inhibitor of Janus kinases, which are involved in the signaling pathways of cytokines. This compound binds to the active site of Janus kinases and prevents the phosphorylation of signal transducers and activators of transcription (STATs). This leads to the inhibition of cytokine signaling and the subsequent reduction of inflammation.
Biochemical and Physiological Effects
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can also reduce the activation of T cells, B cells, and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several advantages for lab experiments. This compound has high selectivity and potency for Janus kinases, making it suitable for studying the signaling pathways of cytokines. 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has also been shown to be effective in various animal models of autoimmune diseases, making it a promising candidate for further preclinical studies. However, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has several potential future directions for research. One direction is to investigate the efficacy and safety of this compound in clinical trials for various autoimmune diseases. Another direction is to explore the mechanisms of action of Janus kinases and their role in cytokine signaling. Additionally, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be used as a tool compound to study the role of Janus kinases in other biological processes, such as cancer and infectious diseases. Overall, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide has significant potential for therapeutic and research applications in the field of immunology.
Synthesis Methods
4-chloro-N-(1-ethylpropyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-ethylpropylamine to form the intermediate 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. This intermediate is then subjected to further reactions to obtain the final product, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
Scientific Research Applications
4-chloro-N-(1-ethylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines, including interleukin-2, -4, -7, -9, -15, and -21. By inhibiting these cytokines, 4-chloro-N-(1-ethylpropyl)benzenesulfonamide can reduce inflammation and prevent the progression of autoimmune diseases.
properties
IUPAC Name |
4-chloro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROOTGIIPTLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pentan-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

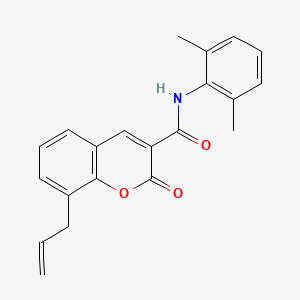
![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
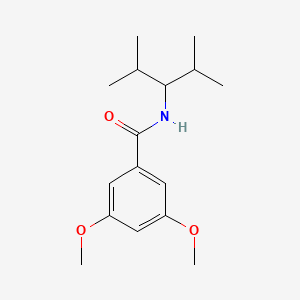
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
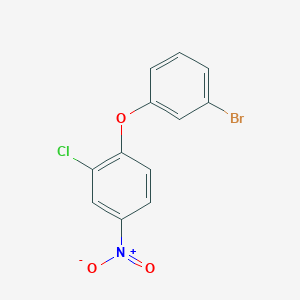
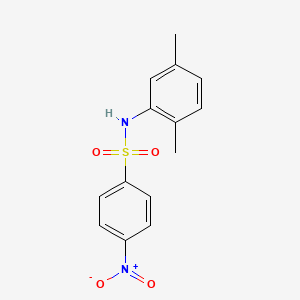
![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
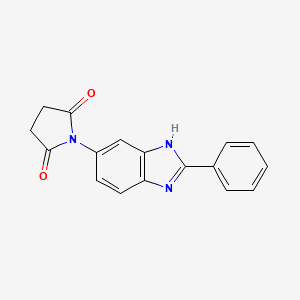
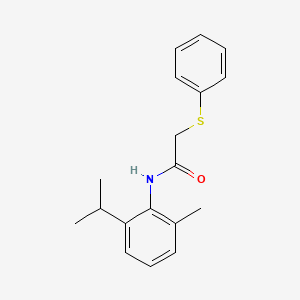
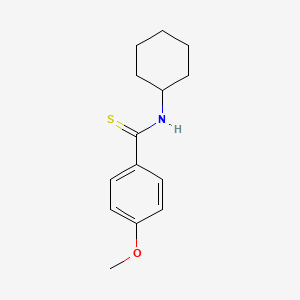
![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
